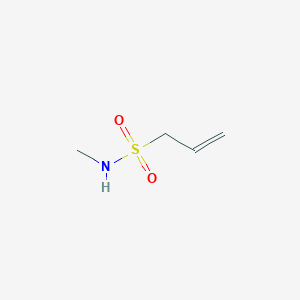
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO . It has a molecular weight of 219.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two heteroatoms, oxygen and nitrogen . The compound also contains a trifluoromethyl group and an ethyl group attached to the nitrogen atom .Applications De Recherche Scientifique
Fluorination Reagents and Synthetic Applications
Aminodifluorosulfinium salts, including morpholine derivatives, have been identified as selective fluorination reagents. These crystalline fluorinating agents, such as morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), offer enhanced thermal stability and ease of handling compared to traditional reagents. They efficiently convert alcohols to alkyl fluorides and carbonyls to gem-difluorides with high selectivity, showcasing their utility in organic synthesis and material science (L’Heureux et al., 2010).
Catalysis and Chemical Transformations
Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine have been synthesized and shown to efficiently catalyze the transfer hydrogenation reaction of ketones. These complexes demonstrate significant catalytic activity, contributing to advancements in the field of catalysis and synthetic organic chemistry (Singh et al., 2010).
Organic Synthesis and Material Science
Morpholine triflate has been used as a Lewis acid catalyst in a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This methodology emphasizes the role of morpholine derivatives in facilitating complex chemical reactions, thereby underscoring their importance in organic synthesis and material science applications (Zhou et al., 2016).
Advanced Materials and Separation Technologies
Morpholine-functionalized polycarbonate hydrogels have been developed for heavy metal ion sequestration, showcasing the application of 2-Ethyl-2-(trifluoromethyl)morpholine derivatives in creating materials with environmental and industrial significance. These hydrogels possess stimuli-responsive properties and are capable of efficiently removing lead ions from aqueous solutions, highlighting their potential in water purification and environmental remediation (Kawalec et al., 2013).
Propriétés
IUPAC Name |
2-ethyl-2-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-2-6(7(8,9)10)5-11-3-4-12-6;/h11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBTTXVITRKBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCO1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)

![N-(3-acetylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2954789.png)

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)

![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2954801.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2954802.png)

![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)